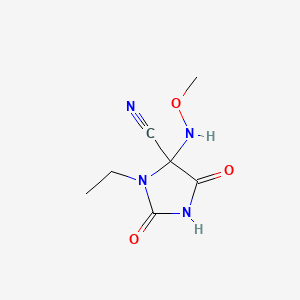![molecular formula C22H38N4O8 B580199 tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1) CAS No. 1431868-60-8](/img/structure/B580199.png)
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)” is a chemical compound with the CAS Number: 1359656-86-2 . It has a molecular weight of 288.3 . The IUPAC name for this compound is tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 282.6±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.1±3.0 kJ/mol . The flash point is 124.7±20.4 °C . The index of refraction is 1.525 . The molar refractivity is 53.7±0.4 cm^3 . The compound has 4 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The ACD/LogP is 0.37 . The ACD/LogD (pH 5.5) is -1.90 . The ACD/BCF (pH 5.5) is 1.00 . The ACD/KOC (pH 5.5) is 1.00 . The ACD/LogD (pH 7.4) is -0.25 . The ACD/BCF (pH 7.4) is 1.00 . The ACD/KOC (pH 7.4) is 5.92 . The polar surface area is 42 Å^2 . The polarizability is 21.3±0.5 10^-24 cm^3 . The surface tension is 41.5±5.0 dyne/cm . The molar volume is 175.0±5.0 cm^3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides efficient and scalable routes to bifunctional compounds that serve as convenient entry points for further selective derivation. This synthesis explores the chemical space complementary to piperidine ring systems, offering pathways to novel compounds (Meyers et al., 2009). Additionally, the development of 2,6-diazaspiro[3.3]heptanes through a concise synthesis demonstrates their utility as structural surrogates of piperazine in arene amination reactions, highlighting their potential in yielding a variety of N-Boc-N'-aryl derivatives (Burkhard & Carreira, 2008).
Application in Medicinal Chemistry
In medicinal chemistry, the enantioselective synthesis of 4-substituted proline scaffolds is crucial for the development of antiviral agents like ledipasvir. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, showcases the compound's significance in the industrial synthesis of antiviral medications (López et al., 2020).
Novel Synthetic Routes and Derivatives
The synthesis of piperidine derivatives fused to a tetrahydrofuran ring through intramolecular nucleophilic opening represents another innovative application, leading to the creation of N-substituted hexahydrofuro[2,3-c]pyridine derivatives. This process exemplifies the compound's role in generating structurally diverse and potentially bioactive molecules (Moskalenko & Boev, 2014).
Supramolecular Chemistry
The preparation and analysis of cyclohexane-5-spirohydantoin derivatives reveal the impact of substituents on the cyclohexane ring in supramolecular arrangements. This research contributes to the understanding of molecular structure and crystal structure relationships, highlighting the compound's utility in the study of supramolecular chemistry (Graus et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTPGQCATJIULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2.CC(C)(C)OC(=O)N1CC2(C1)CCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI)](/img/no-structure.png)
![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)
![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B580123.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
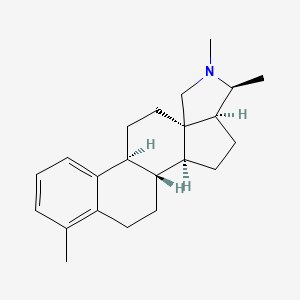
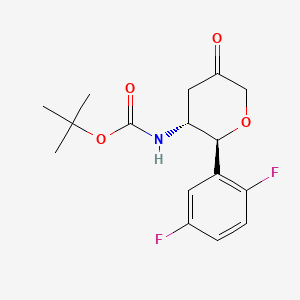
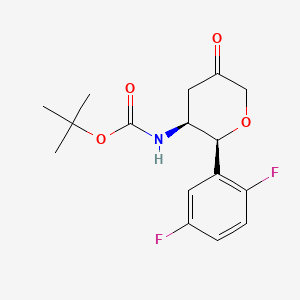
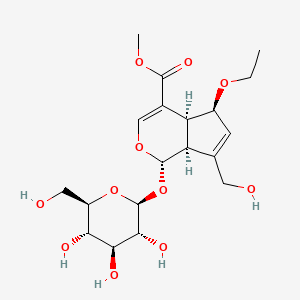
![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)
